molecular formula C18H12O3 B412503 4-Formylphenyl 1-naphthoate CAS No. 331253-68-0

4-Formylphenyl 1-naphthoate

Cat. No. B412503
CAS RN: 331253-68-0
M. Wt: 276.3g/mol
InChI Key: KLURIIXZCMFZTJ-UHFFFAOYSA-N
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Description

4-Formylphenyl 1-naphthoate is a chemical compound with the molecular formula C18H12O3 . It has a molecular weight of 276.29 . It is a solid substance stored under nitrogen at 4°C .


Molecular Structure Analysis

The InChI code for 4-Formylphenyl 1-naphthoate is 1S/C18H12O3/c19-12-13-8-10-15 (11-9-13)21-18 (20)17-7-3-5-14-4-1-2-6-16 (14)17/h1-12H . The InChI key is KLURIIXZCMFZTJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Formylphenyl 1-naphthoate is a solid substance . It is stored under nitrogen at 4°C .

Scientific Research Applications

Proteomics Research

“4-Formylphenyl 1-naphthoate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization to understand their function in biological processes .

Chemical Synthesis

This compound is used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules for various research applications .

Chromatography

“4-Formylphenyl 1-naphthoate” can be used in chromatography , a laboratory technique for the separation of a mixture. It can be used as a stationary phase component or a mobile phase modifier to help separate, identify, and quantify each component in a mixture .

Material Science

In the field of material science , this compound can be used in the development of new materials with desired properties . It can be used to modify the properties of materials or as a precursor in the synthesis of new materials .

One-Pot Synthesis

“4-Formylphenyl 1-naphthoate” can be used in one-pot synthesis . This is a method to improve the efficiency of a chemical reaction wherein a reactant is subjected to successive chemical reactions in just one reactor . This compound can be used in the synthesis of new naphthoate-based scaffolds containing quinoline, pyranone, and cyclohexenone moieties .

Development of Semiconductor and Optical Materials

The synthesis of a naphthalene-based nucleus attached to heterocyclic moieties is noteworthy to follow in the near future for diverse applications in biology, medicine, metal complex design, and semiconductor and optical materials .

Safety and Hazards

The safety information for 4-Formylphenyl 1-naphthoate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, P501 .

Mechanism of Action

Target of Action

This compound is a biochemical used for proteomics research

Mode of Action

It’s known that the compound is involved in proteomics research , suggesting it may interact with proteins or other biomolecules in the cell. The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

One study mentioned the synthesis of new naphthoate-based scaffolds containing quinoline, pyranone, and cyclohexenone moieties . This suggests that 4-Formylphenyl 1-naphthoate may be involved in complex biochemical reactions, potentially affecting multiple pathways. The downstream effects of these pathways are currently unknown and require further investigation.

Result of Action

Given its use in proteomics research , it’s plausible that the compound could have diverse effects depending on the context of its use. More research is needed to fully understand the effects of this compound at the molecular and cellular levels.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-Formylphenyl 1-naphthoate is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. For instance, it’s known that the compound is stored under nitrogen at 4°C , suggesting that these conditions may be important for its stability.

properties

IUPAC Name

(4-formylphenyl) naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c19-12-13-8-10-15(11-9-13)21-18(20)17-7-3-5-14-4-1-2-6-16(14)17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLURIIXZCMFZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylphenyl 1-naphthoate

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